Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea, also known by its alias CGK733, was initially proposed as a potential inhibitor for two key DNA damage response proteins: ataxia telangiectasia-mutated (ATM) and ATM- and Rad3-related (ATR) []. These proteins play a critical role in cellular repair mechanisms following DNA damage. Inhibiting them was thought to be a promising strategy for cancer treatment.
However, the scientific credibility surrounding CGK733 has been significantly tarnished. The original research paper claiming its inhibitory effects on ATM and ATR, published by the Korean Advanced Institute of Science and Technology (KAIST), was later retracted due to irregularities identified upon investigation []. These irregularities cast doubt on the validity of the reported findings.
Following the retraction of the initial paper, further studies have been conducted to assess CGK733's actual properties. These studies have revealed that CGK733 does not possess any specific inhibitory effect on either ATM or ATR proteins []. This undermines its potential application in targeting the DNA damage response pathway for cancer treatment.
Interestingly, despite the lack of ATM/ATR inhibition, CGK733 has been shown to exhibit some anti-proliferative effects in various cancer cell lines in vitro studies []. These include breast cancer cells (MCF-7, T47D, MDA-MB436), prostate cancer cells (LNCaP), colon cancer cells (HCT116), and even fibroblasts (BALB/c 3T3) []. However, the specific mechanism behind this anti-proliferative activity remains unknown and requires further investigation.
CGK733 is a chemical compound recognized primarily for its role as an inhibitor of ataxia-telangiectasia mutated kinase (ATM) and ataxia-telangiectasia and Rad3-related kinase (ATR). These kinases are crucial in the cellular response to DNA damage, particularly in the activation of checkpoint signaling pathways that regulate cell cycle progression and DNA repair mechanisms. CGK733 has a reported inhibitory concentration (IC50) of approximately 200 nM against both ATM and ATR, making it a potent candidate for research in cancer therapeutics and other applications related to cellular stress responses .
CGK733 exhibits significant biological activity, particularly in cancer biology. It has been shown to induce cell death in various cancer cell lines by blocking critical signaling pathways that promote cell survival. In studies involving breast cancer cells, CGK733 effectively reduced cyclin D1 levels, leading to impaired cell proliferation. Moreover, it has demonstrated potential in alleviating osteoporosis by inhibiting osteoclast differentiation through blockade of RANKL-mediated signaling pathways .
The synthesis of CGK733 involves several steps typical for thiourea-containing compounds. While specific synthetic routes may vary, general methods include:
Detailed protocols can be found in specialized chemical literature focusing on kinase inhibitors .
CGK733 has several promising applications:
Interaction studies involving CGK733 have focused on its effects on various cellular pathways:
Several compounds share structural or functional similarities with CGK733, particularly within the context of ATM/ATR inhibition:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Caffeine | Non-selective ATM/ATR inhibitor | Commonly used as a stimulant; also induces DNA damage response |
KU55933 | Selective ATM inhibitor | Does not affect ATR; used primarily in cancer research |
AZD6738 | Selective ATR inhibitor | Developed for clinical use; shows promise in combination therapies |
VE-821 | Selective ATR inhibitor | Focused on enhancing chemotherapy efficacy |
CGK733 stands out due to its dual inhibition of both ATM and ATR kinases, offering a unique therapeutic angle compared to other inhibitors that may target only one pathway or have broader effects without specificity .